Tinoridine

Description

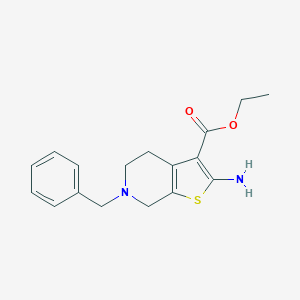

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFENFDGYVLAFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride) | |

| Record name | Tinoridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023677 | |

| Record name | Tinoridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24237-54-5 | |

| Record name | Tinoridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinoridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinoridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinoridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinoridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINORIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Z9ICZ7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tinoridine's Free Radical Scavenging Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant potential beyond its primary anti-inflammatory action. Emerging research has highlighted its potent free radical scavenging and antioxidant properties, positioning it as a compound of interest for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the assays used to evaluate the free radical scavenging activity of this compound, detailed experimental protocols, and an exploration of its underlying molecular mechanisms of action.

Direct Free Radical Scavenging Activity

For comparative purposes, the following table summarizes the free radical scavenging activity of other NSAIDs and standard antioxidants in common assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) |

| Indomethacin | >1000 | ~200 | Data not readily available |

| Diclofenac | ~250 | ~15 | Data not readily available |

| Ibuprofen | >1000 | >1000 | Data not readily available |

| Ascorbic Acid (Vitamin C) | ~20-50 | ~10-30 | ~100-200 |

| Trolox | ~40-60 | ~5-15 | Data not readily available |

Note: These values are approximate and can vary depending on the specific experimental conditions. They are provided for comparative context.

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. Recent studies have identified this compound as a novel inhibitor of ferroptosis, a form of iron-dependent cell death, by promoting the expression and activity of Nrf2.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to assess the free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Workflow:

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to obtain a range of concentrations. Prepare solutions of a positive control, such as ascorbic acid or Trolox, in the same manner.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound or control solutions to the wells.

-

Add the DPPH solution to each well.

-

For the blank, use the solvent instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Experimental Workflow:

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay. Prepare solutions of a positive control, typically Trolox.

-

Assay Procedure:

-

Add a small volume of the this compound or control solutions to a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well.

-

Use the solvent as a blank.

-

Incubate the plate at room temperature for a short period (e.g., 6-10 minutes).

-

-

Measurement: Measure the absorbance at approximately 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in situ, often by a non-enzymatic system like phenazine methosulfate-NADH (PMS-NADH). The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, and the inhibition of this reaction is measured.

Experimental Workflow:

Protocol:

-

Reagent Preparation: Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions. A suitable positive control, such as quercetin or ascorbic acid, should also be prepared.

-

Assay Procedure:

-

In a 96-well plate, add the this compound or control solutions, NADH solution, and NBT solution to each well.

-

Initiate the reaction by adding the PMS solution to the mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 5 minutes).

-

-

Measurement: Measure the absorbance of the formazan product at approximately 560 nm.

-

Calculation: Calculate the percentage of superoxide radical scavenging activity and the IC50 value as previously described.

Conclusion

This compound exhibits promising antioxidant properties through both direct free radical scavenging and, significantly, through the activation of the Nrf2 signaling pathway. This dual mechanism suggests its potential therapeutic value in diseases where oxidative stress plays a pathogenic role. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of this compound's and other novel compounds' free radical scavenging activities. Further research to quantify the IC50 values of this compound in various antioxidant assays is warranted to fully characterize its potency and to facilitate its comparison with other established antioxidants and NSAIDs. The continued exploration of its Nrf2-mediated effects will be crucial in elucidating its full therapeutic potential in the realm of drug development.

References

Technical Whitepaper: Tinoridine as a Novel Ferroptosis Inhibitor via Nrf2 Pathway Activation

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis is a regulated form of iron-dependent cell death driven by the accumulation of lipid peroxides, implicated in a range of pathologies including neurodegenerative diseases and ischemia-reperfusion injury. Tinoridine, a compound historically classified as a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, has recently been identified as a potent inhibitor of ferroptosis.[1][2] This guide delineates the core mechanism of action, which diverges from its classical anti-inflammatory role. The primary mechanism involves the activation of Nuclear factor-erythroid 2-related factor-2 (Nrf2), a master regulator of the antioxidant response.[2] this compound binds to and promotes the expression and activity of Nrf2, subsequently upregulating the expression of downstream antioxidant enzymes, including the central ferroptosis regulator Glutathione Peroxidase 4 (GPX4).[2] This Nrf2-dependent action is complemented by this compound's established capabilities as a direct radical scavenger and an inhibitor of lipid peroxidation.[3][4] This document provides a technical overview of these mechanisms, summarizes key data, and presents standardized experimental protocols for validation.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[5][6] The process is canonically suppressed by the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides to non-toxic lipid alcohols.[6][7] Ferroptosis can be initiated by two main classes of inducers:

-

System Xc- Inhibitors (e.g., Erastin): These block the uptake of cystine, a precursor for GSH synthesis, leading to GSH depletion and subsequent GPX4 inactivation.[6]

-

Direct GPX4 Inhibitors (e.g., RSL3): These compounds directly bind to and inactivate GPX4.[8]

A critical enzyme in the execution of ferroptosis is Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), which enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation.[9][10]

Core Mechanism of this compound as a Ferroptosis Inhibitor

While traditionally known as a COX inhibitor, recent research has repurposed this compound as a novel inhibitor of ferroptosis.[1][2] Its mechanism is primarily centered on the activation of the Nrf2 signaling pathway, a crucial defense against oxidative stress.

Primary Mechanism: Activation of the Nrf2 Pathway

A 2024 study identified this compound from an NSAID library as a ferroptosis inhibitor through molecular docking, which showed a high binding affinity to the Nrf2 protein.[2] The activation cascade proceeds as follows:

-

This compound Binding and Nrf2 Activation: this compound directly binds to Nrf2, promoting its expression and transcriptional activity.[2]

-

Nrf2 Translocation and ARE Binding: Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

-

Upregulation of Antioxidant Genes: This binding event initiates the transcription of a suite of cytoprotective genes, most notably GPX4.[2]

-

Ferroptosis Inhibition: The resulting increase in GPX4 protein levels enhances the cell's capacity to neutralize lipid hydroperoxides, thereby conferring robust protection against ferroptosis.

The dependence of this compound's protective effect on Nrf2 was confirmed experimentally; the knockdown of Nrf2 was shown to reverse the ability of this compound to rescue RSL3-induced ferroptosis in nucleus pulposus cells.[2]

Caption: this compound's Nrf2-mediated ferroptosis inhibition pathway.

Supporting Mechanism: Direct Antioxidant and Anti-Peroxidative Activity

Long-standing research predating the discovery of ferroptosis established this compound as a potent radical scavenger and an inhibitor of lipid peroxidation.[4] Studies in the 1970s demonstrated its ability to inhibit lipid peroxidation in rat liver microsomes.[3][11] This direct antioxidant capacity complements its Nrf2-mediated effects by neutralizing existing ROS and preventing the propagation of lipid peroxidation chain reactions, providing a two-pronged defense against ferroptotic stimuli.

Quantitative Data Summary

The following table summarizes the key quantitative findings that would be expected from studies validating this compound's mechanism. The specific values are derived from primary literature, such as the study on intervertebral disc degeneration.[2]

| Parameter | Assay Type | Cell/System | Inducer | Expected Outcome with this compound | Reference |

| Cell Viability | CellTiter-Glo®, MTT | Nucleus Pulposus Cells | RSL3 | Dose-dependent increase in cell viability | [2] |

| Lipid ROS Levels | C11-BODIPY 581/591 | Nucleus Pulposus Cells | RSL3 | Significant reduction in lipid peroxidation | [2][3] |

| Nrf2 Expression | Western Blot, qPCR | Nucleus Pulposus Cells | - | Upregulation of Nrf2 protein and mRNA levels | [2] |

| GPX4 Expression | Western Blot, qPCR | Nucleus Pulposus Cells | RSL3 | Rescue of RSL3-induced GPX4 degradation/downregulation | [2] |

| Nrf2 Binding Affinity | Molecular Docking | In Silico | - | High predicted binding affinity to Nrf2 protein | [2] |

Key Experimental Methodologies

Validation of this compound as a ferroptosis inhibitor requires a series of standard in vitro assays.

Caption: General experimental workflow for testing this compound.

Cell Viability Assay for Ferroptosis Protection

-

Objective: To determine if this compound protects cells from ferroptosis-inducing agents.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HT-1080 or primary nucleus pulposus cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.

-

Induction: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or Erastin (e.g., 10 µM) to the wells. Include a positive control for inhibition (e.g., Ferrostatin-1).

-

Incubation: Incubate for 8-24 hours, depending on the cell line and inducer potency.

-

Viability Measurement: Assess cell viability using a standard method such as MTT, resazurin, or ATP-based luminescence (CellTiter-Glo®).

-

Analysis: Normalize viability to the vehicle-treated, non-induced control and plot dose-response curves.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591)

-

Objective: To directly measure this compound's ability to inhibit lipid ROS accumulation.

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol.

-

Probe Loading: 1-2 hours before the end of the incubation period, add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (e.g., at 2.5 µM) to the cell culture medium.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Cell Preparation: Wash cells with PBS, trypsinize, and resuspend in PBS for flow cytometry analysis.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The probe fluoresces red in its native state and shifts to green upon oxidation. Measure the mean fluorescence intensity in the green channel (e.g., FITC).

-

Analysis: Compare the green fluorescence intensity of this compound-treated cells to the inducer-only control.

-

Western Blot Analysis for Protein Expression

-

Objective: To measure the effect of this compound on the protein levels of Nrf2 and GPX4.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound and/or RSL3 as described previously for a specified time (e.g., 6-12 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on a 10-12% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.

-

Conclusion and Therapeutic Outlook

This compound emerges as a compelling multi-functional agent with a newly characterized role as a ferroptosis inhibitor. Its primary mechanism, the activation of the Nrf2/GPX4 axis, represents a significant departure from its known function as a COX inhibitor.[2] This Nrf2-dependent cytoprotective effect, combined with its intrinsic ability to scavenge radicals and prevent lipid peroxidation, positions this compound as a robust defense against ferroptotic cell death.[4] The identification of this mechanism provides a strong rationale for exploring this compound in the treatment of pathologies where ferroptosis is a key driver, such as intervertebral disc degeneration, neurodegenerative disorders, and ischemia-reperfusion injuries.[2] Further research should focus on validating these effects in vivo and exploring the full spectrum of Nrf2-target genes modulated by this compound.

References

- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 2. Screening of NSAIDs library identifies this compound as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid peroxidation and its inhibition by this compound. I. Lipid peroxidation-induced disintegration of microsomal membrane and cytochrome P-450 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Regulation mechanism of ferroptosis and its research progress in tumor immunotherapy [frontiersin.org]

- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 10. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Studies on anti-inflammatory agents. XXIX. Inhibitory effects of this compound on release of lysosome enzymes and lipid peroxidation in rat liver (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Tinoridine: A Technical Overview

Introduction

Tinoridine, also known as Y-3642, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class of compounds.[1] It has been investigated for its analgesic and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals.

Discovery and History

While specific details regarding the initial discovery of this compound are not extensively documented in publicly available literature, it is understood to have been developed by Yoshitomi Pharmaceutical Industries Ltd. The development of thienopyridine derivatives as a class of compounds has a significant history in pharmaceutical research, leading to the discovery of notable drugs.

Synthesis of this compound

The chemical name for this compound is ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.[3] The synthesis of the thieno[2,3-c]pyridine core of this compound is likely achieved through a Gewald reaction. This reaction is a well-established method for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

A plausible synthetic pathway for this compound is outlined below:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol, a catalytic amount of a base like triethylamine or morpholine is added.

-

Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature, typically between 50-80°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, contributing to its anti-inflammatory and analgesic effects.

Cyclooxygenase (COX) Inhibition

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these pro-inflammatory prostaglandins.[1]

Antioxidant and Free-Radical Scavenging Activity

This compound has demonstrated potent free-radical scavenging and antiperoxidative properties.[2] It can reduce stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), and inhibit lipid peroxidation.[2] This antioxidant activity may contribute to its anti-inflammatory effects by mitigating oxidative stress at the site of inflammation.

Ferroptosis Inhibition via the Nrf2 Pathway

Recent research has identified this compound as a novel inhibitor of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This compound is believed to exert this effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress and ferroptosis.

Preclinical Studies

This compound has been evaluated in various preclinical models to assess its efficacy and safety.

Anti-inflammatory Activity

The anti-inflammatory activity of this compound has been demonstrated in the carrageenan-induced paw edema model in rats, a standard and widely used assay for evaluating NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups: Animals are divided into control, standard (e.g., indomethacin), and this compound-treated groups.

-

Administration: this compound is administered orally at various doses. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antioxidant Activity

The free-radical scavenging activity of this compound can be assessed using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.

-

Assay: Different concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated.

Clinical Studies

Quantitative Data

Specific quantitative data for this compound, such as IC50 values for COX-1 and COX-2 inhibition, detailed efficacy data from preclinical models (e.g., dose-response curves), and a comprehensive pharmacokinetic profile, are not extensively reported in publicly accessible scientific literature.

Table 1: Summary of Preclinical and Clinical Investigations of this compound

| Study Type | Model/Population | Key Findings/Endpoints | Reference |

| Preclinical | Carrageenan-induced paw edema in rats | Assessment of anti-inflammatory activity | Representative NSAID testing protocols |

| Preclinical | DPPH radical scavenging assay | Evaluation of antioxidant activity | [2] |

| Preclinical | In vitro ferroptosis models | Inhibition of ferroptosis via Nrf2 pathway | - |

| Clinical Trial | Adults with pain and inflammation (NCT01224756) | Efficacy and safety | [1] |

Conclusion

This compound is a thienopyridine-based NSAID with a multifaceted mechanism of action that includes COX inhibition, antioxidant effects, and the novel inhibition of ferroptosis through the Nrf2 pathway. While preclinical studies have suggested its potential as an anti-inflammatory and analgesic agent, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of publicly available quantitative data from completed clinical trials. Further research and publication of existing data would be invaluable to the scientific community for a complete assessment of this compound's therapeutic potential.

References

Tinoridine Derivatives: A Technical Guide to Their Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine, a thienopyridine derivative, has long been recognized as a non-steroidal anti-inflammatory drug (NSAID) with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the production of prostaglandins, key mediators of inflammation. Recent research has unveiled a novel and significant dimension to this compound's therapeutic potential: its role as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This dual mechanism of action, targeting both classical inflammatory pathways and a key cell death process implicated in inflammation and tissue damage, positions this compound and its derivatives as highly promising candidates for the development of next-generation anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound derivatives, summarizing available quantitative data, detailing key experimental protocols, and visualizing the underlying signaling pathways to facilitate further research and drug development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Traditional NSAIDs, like this compound, primarily function by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins.[1] However, the therapeutic landscape is continually evolving, with a growing interest in multi-target drugs that can offer enhanced efficacy and potentially improved safety profiles.

The recent discovery of this compound's ability to modulate the Nrf2 pathway and inhibit ferroptosis represents a significant advancement in our understanding of its anti-inflammatory properties.[2] The Nrf2 pathway is a master regulator of cellular antioxidant responses, and its activation can protect cells from oxidative stress, a key contributor to inflammation-associated tissue damage. Ferroptosis, in turn, is increasingly recognized as a critical process in the pathogenesis of various inflammatory conditions. By targeting these interconnected pathways, this compound derivatives hold the promise of a more comprehensive approach to managing inflammatory diseases.

This guide aims to provide researchers and drug development professionals with a detailed technical resource on the anti-inflammatory potential of this compound derivatives. It will cover their mechanisms of action, present available quantitative data on their activity, outline relevant experimental protocols, and provide visual representations of the key signaling pathways involved.

Mechanism of Action

The anti-inflammatory effects of this compound and its derivatives are understood to be mediated through at least two distinct, yet potentially synergistic, signaling pathways:

Inhibition of Cyclooxygenase (COX) Pathway

As a classical NSAID, this compound's primary and most well-established mechanism of action is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, this compound and its derivatives reduce the cardinal signs of inflammation: pain, swelling, heat, and redness.[1]

References

Methodological & Application

Application Notes and Protocols: Tinoridine In Vitro Assay in Nucleus Pulposus Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intervertebral disc degeneration (IVDD) is a primary cause of low back pain, a condition that significantly impacts quality of life globally. A key pathological feature of IVDD is the progressive loss and dysfunction of nucleus pulposus (NP) cells. Recent research has identified ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, as a critical mechanism in the degeneration of NP cells. Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), has recently been identified as a novel and potent inhibitor of ferroptosis in NP cells.[1] This discovery opens a new avenue for therapeutic interventions aimed at mitigating IVDD.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's effects on nucleus pulposus cells, with a focus on its mechanism of action in inhibiting ferroptosis via the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Action: this compound as a Ferroptosis Inhibitor

This compound has been shown to exhibit a high binding affinity for Nrf2, a master regulator of the cellular antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In response to oxidative stress or therapeutic agents like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby directly inhibiting ferroptosis. By promoting the expression and activity of Nrf2, this compound enhances the cellular defense against lipid peroxidation and rescues NP cells from ferroptosis induced by agents such as RSL3, a direct inhibitor of GPX4.[1]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize representative quantitative data from in vitro assays on nucleus pulposus cells treated with an Nrf2 activator (like this compound) and a ferroptosis inducer (RSL3).

Table 1: Effect of this compound on NP Cell Viability under RSL3-Induced Ferroptosis

| Treatment Group | Concentration | Cell Viability (%) |

|---|---|---|

| Control | - | 100 ± 5.2 |

| RSL3 | 1 µM | 45 ± 4.1 |

| RSL3 + this compound | 1 µM + 10 µM | 65 ± 3.8 |

| RSL3 + this compound | 1 µM + 25 µM | 85 ± 4.5 |

| This compound | 25 µM | 98 ± 5.5 |

Data are representative and expressed as mean ± SD.

Table 2: Effect of this compound on Nrf2 Pathway Gene and Protein Expression

| Treatment Group | Nrf2 (Nuclear Protein Fold Change) | GPX4 (mRNA Fold Change) | GPX4 (Protein Fold Change) |

|---|---|---|---|

| Control | 1.0 | 1.0 | 1.0 |

| RSL3 (1 µM) | 0.9 | 0.6 | 0.5 |

| RSL3 + this compound (25 µM) | 2.5 | 2.2 | 2.0 |

| This compound (25 µM) | 2.8 | 2.5 | 2.3 |

Data are representative and expressed as fold change relative to the control group.

Table 3: Effect of this compound on Markers of Ferroptosis

| Treatment Group | Lipid ROS (Median Fluorescence Intensity) |

|---|---|

| Control | 500 ± 50 |

| RSL3 (1 µM) | 2500 ± 210 |

| RSL3 + this compound (25 µM) | 1000 ± 150 |

| This compound (25 µM) | 550 ± 60 |

Data are representative and expressed as mean ± SD from flow cytometry analysis.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the in vitro effects of this compound on nucleus pulposus cells.

Protocol 1: Isolation and Culture of Primary Rat Nucleus Pulposus Cells

-

Tissue Harvest: Euthanize Sprague-Dawley rats (8-10 weeks old) according to institutional guidelines. Dissect the caudal intervertebral discs under sterile conditions.

-

NP Isolation: Carefully separate the gelatinous nucleus pulposus tissue from the surrounding annulus fibrosus and cartilage endplates.

-

Enzymatic Digestion:

-

Wash the isolated NP tissue with sterile phosphate-buffered saline (PBS).

-

Digest the tissue in a solution of 0.25% trypsin-EDTA for 30 minutes at 37°C.

-

Terminate the trypsin activity with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).

-

Continue digestion with 0.2% Type II collagenase in DMEM for 2-4 hours at 37°C with gentle agitation until the tissue is fully dissociated.

-

-

Cell Culture:

-

Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the filtrate at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere with 5% CO₂.

-

Use cells at passage 2-3 for all experiments to maintain their phenotype.

-

Protocol 2: Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed NP cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat designated wells with various concentrations of this compound (e.g., 10 µM, 25 µM) for 2 hours.

-

Add the ferroptosis inducer RSL3 (e.g., 1 µM) to the appropriate wells (with and without this compound) and incubate for 24 hours. Include control (untreated), RSL3 only, and this compound only groups.

-

-

Assay:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

-

Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

-

Cell Seeding and Treatment: Seed NP cells in 6-well plates. Treat the cells with RSL3 and/or this compound as described in Protocol 2 for 6-12 hours.

-

Staining:

-

Remove the culture medium and wash the cells twice with warm PBS.

-

Add 2 µM C11-BODIPY 581/591 dye in serum-free medium to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Cell Harvest:

-

Wash the cells twice with PBS.

-

Harvest the cells using trypsin-EDTA and centrifuge at 1500 rpm for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS for flow cytometry analysis.

-

-

Flow Cytometry:

-

Analyze the cells using a flow cytometer.

-

Detect the unoxidized C11-BODIPY using the PE-Texas Red channel (or equivalent, ~590 nm emission) and the oxidized form using the FITC channel (~510 nm emission).

-

Quantify lipid peroxidation by the shift in fluorescence from red to green, often represented by the median fluorescence intensity in the FITC channel.

-

Protocol 4: Western Blot for Nrf2 Nuclear Translocation and GPX4 Expression

-

Nuclear and Cytoplasmic Protein Extraction:

-

Treat NP cells in 10 cm dishes as previously described.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a hypotonic cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and protease inhibitors).

-

Incubate on ice and then add a detergent (e.g., NP-40) to disrupt the cell membrane.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it with a hypertonic nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors) to release nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, GPX4, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic/loading control).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Protocol 5: Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction and cDNA Synthesis:

-

Treat NP cells as previously described.

-

Extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a SYBR Green master mix on a real-time PCR system.

-

Use primers specific for rat Nfe2l2 (Nrf2), Gpx4, and a housekeeping gene (e.g., Gapdh).

-

Example Primer Sequences (5' to 3'):

-

Nfe2l2 Forward: CACATCCAGTCAGAAACCAGTGG

-

Nfe2l2 Reverse: GGAATGTCTGCGCCAAAAGCTG

-

Gpx4 Forward: ACAAGAACGGCTGCGTGGTGAA

-

Gpx4 Reverse: GCCACACACTTGTGGAGCTAGA

-

Gapdh Forward: GTCTCCTCTGACTTCAACAGCG

-

Gapdh Reverse: ACCACCCTGTTGCTGTAGCCAT

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.

Conclusion

This compound presents a promising therapeutic strategy for IVDD by targeting ferroptosis in nucleus pulposus cells. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the protective effects of this compound and other Nrf2-activating compounds. By elucidating the molecular pathways involved, these in vitro assays are crucial for the preclinical development of novel treatments for degenerative disc disease.

References

Tinoridine: Application Notes and Protocols for In Vivo Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine hydrochloride (also known as Y-3642) is a non-steroidal anti-inflammatory drug (NSAID) recognized for its therapeutic potential in managing inflammation and pain. Its mechanism of action is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Additionally, this compound exhibits potent free-radical scavenging and anti-peroxidative activities, contributing to its anti-inflammatory profile. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established in vivo animal models of inflammation.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects through several pathways. Understanding these is crucial for designing and interpreting in vivo studies.

-

COX Inhibition: Like other NSAIDs, this compound blocks the activity of COX enzymes, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever.

-

Free Radical Scavenging: this compound can neutralize reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.

-

Inhibition of Leukocyte Migration: The compound has been shown to inhibit the migration of leukocytes to inflamed tissues, preventing the amplification of the inflammatory response.

-

Lysosomal Membrane Stabilization: this compound can stabilize lysosomal membranes, preventing the release of enzymes that contribute to tissue damage during inflammation.

A simplified diagram of this compound's proposed anti-inflammatory signaling pathways is presented below.

Caption: Proposed Anti-inflammatory Mechanisms of this compound.

Experimental Protocols for In Vivo Inflammation Models

The following are detailed protocols for commonly used animal models to assess the anti-inflammatory and analgesic properties of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Workflow:

Application Note: Quantification of Tinoridine in Rat Plasma via HPLC-MS

Abstract

This application note details a sensitive, selective, and rapid High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Tinoridine in rat plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. This method is well-suited for pharmacokinetic studies, providing reliable and reproducible results within a clinically relevant concentration range.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for a validated HPLC-MS method designed for such preclinical research.

Method Principle

The analytical method involves the extraction of this compound and an internal standard (IS), Ketorolac, from rat plasma via protein precipitation with methanol.[4] The supernatant is then injected into an HPLC system. Chromatographic separation is achieved on a Zorbax extended C18 column using a gradient elution of acetonitrile and 0.1% formic acid in water.[4] Detection and quantification are performed using a mass spectrometer with positive ion electrospray ionization (ESI) in selective ion monitoring (SIM) mode.[4]

Detailed Experimental Protocol

Materials and Reagents

-

This compound Hydrochloride (Reference Standard)

-

Ketorolac Tromethamine (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Drug-free rat plasma

Instrumentation and Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer with ESI source

-

Analytical Column: Zorbax extended C18 (50 mm × 2.1 mm, 1.8 μm)[4]

-

Data Acquisition Software: ChemStation, MassHunter, or equivalent

The detailed chromatographic conditions are summarized in the table below.

Table 1: HPLC-MS Instrument Parameters

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min[4] |

| Gradient Elution | A time-based gradient program should be optimized to ensure separation from plasma components. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30°C |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Detection Mode | Selective Ion Monitoring (SIM) |

| Monitored Ions | This compound: [M+H]⁺ at m/z 317; Ketorolac (IS): [M+H]⁺ at m/z 256[4] |

| Run Time | Approximately 5-7 minutes |

Preparation of Standard and QC Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Ketorolac in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve (CC) points.

-

Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Ketorolac primary stock solution with methanol.

-

Calibration and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free rat plasma to obtain final concentrations for the calibration curve (e.g., 2, 5, 10, 25, 50, 100, 200 ng/mL) and for Quality Control (QC) samples at low, medium, and high concentrations (e.g., 6, 80, 160 ng/mL).[4]

Sample Preparation Procedure (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (500 ng/mL Ketorolac) and vortex briefly.

-

Add 300 µL of ice-cold methanol to precipitate plasma proteins.[4]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject a defined volume (e.g., 5 µL) into the HPLC-MS system.

Method Validation and Data Presentation

A full validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria and representative data for this method.

Table 2: Summary of Method Validation Parameters

| Parameter | Specification | Result |

| Linearity Range | 2–200 ng/mL[4] | Correlation coefficient (r²) > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 2 ng/mL | Accuracy: 85-115%, Precision (CV): < 20% |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (%) | Within 85-115% of nominal value (80-120% at LLOQ) | 92.5% - 108.3% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% for both analyte and IS |

| Matrix Effect | Ion suppression/enhancement should be minimal | Within acceptable limits (85-115%) |

| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |

Visualized Workflows and Relationships

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Logical relationships in bioanalytical method validation.

Conclusion

The HPLC-MS method described provides a robust and reliable tool for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation and rapid chromatographic run time allow for high-throughput analysis, making this method highly suitable for supporting preclinical pharmacokinetic and toxicokinetic studies.

References

- 1. Rapid structural characterization of in vivo and in vitro metabolites of this compound using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A validated liquid chromatography mass spectrometry method for the quantification of this compound hydrochloride in rat plasma and its application to pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Measuring Tinoridine's Effect on Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α), are key mediators of inflammation and pain.[3] Therefore, quantifying the inhibitory effect of this compound on prostaglandin synthesis is a crucial step in characterizing its pharmacological profile.

These application notes provide a comprehensive overview and detailed protocols for measuring the in vitro effect of this compound on the production of prostaglandins.

Prostaglandin Synthesis Signaling Pathway

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by specific synthases into various prostaglandins, including PGE2 and PGF2α. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4][5]

Application Notes

The evaluation of this compound's effect on prostaglandin synthesis is fundamental to understanding its anti-inflammatory activity. In vitro assays are commonly employed to determine the potency and selectivity of COX inhibitors.

Key applications include:

-

Determination of IC50 Values: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 values of this compound for both COX-1 and COX-2 enzymes allows for the assessment of its potency and selectivity.

-

Mechanism of Action Studies: These assays confirm that the anti-inflammatory effects of this compound are mediated through the inhibition of prostaglandin synthesis.

-

Drug Screening and Lead Optimization: In drug discovery, these protocols can be adapted for high-throughput screening of compound libraries to identify novel and more potent COX inhibitors.

Available Assay Methodologies:

Several methods are available for the in vitro evaluation of COX activity and the effect of inhibitors.[6] These include:

-

Enzyme Immunoassays (EIA) and ELISA: These are the most common methods and are based on the competitive binding of prostaglandins in the sample with a fixed amount of labeled prostaglandin for a limited number of antibody binding sites.[7][8][9][10] They offer a good balance of sensitivity, specificity, and throughput.

-

Radioimmunoassays (RIA): These assays are highly sensitive and were traditionally the gold standard. However, they involve the use of radioactive materials, which requires specialized handling and disposal.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of prostaglandins. It is often used as a reference method but requires specialized equipment and expertise.

Experimental Protocols

The following protocol details a common in vitro method for assessing the inhibitory effect of this compound on PGE2 synthesis using a commercially available ELISA kit. This protocol can be adapted for various cell lines (e.g., macrophages, endothelial cells) or purified enzyme preparations.

Protocol 1: In Vitro Inhibition of PGE2 Synthesis in a Cell-Based Assay

1. Materials and Reagents:

-

Cell line capable of producing PGE2 (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) for stimulating PGE2 production

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

PGE2 ELISA kit

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (optional, for intracellular PGE2 measurement)

-

96-well cell culture plates

-

Multichannel pipette and sterile tips

-

Plate reader capable of reading absorbance at the wavelength specified in the ELISA kit protocol

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

This compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing varying concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO). Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulation: After pre-incubation, add LPS to the wells to a final concentration known to induce a robust PGE2 response. Also, include an unstimulated control group (cells not treated with LPS).

-

Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) to allow for PGE2 synthesis and secretion into the supernatant.

-

Sample Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for PGE2 analysis.

-

PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants, standards, and detection reagents to the antibody-coated plate, followed by incubation, washing steps, and addition of a substrate.

-

Data Analysis:

-

Measure the absorbance using a plate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

-

Calculate the percentage inhibition of PGE2 synthesis for each this compound concentration relative to the LPS-stimulated vehicle control.

-

Plot the percentage inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation

The quantitative results from the experiments should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Effect of this compound on PGE2 Synthesis (Template for Experimental Data)

| This compound Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Synthesis |

| 0 (Vehicle Control) | [Experimental Value] | 0 |

| [Concentration 1] | [Experimental Value] | [Calculated Value] |

| [Concentration 2] | [Experimental Value] | [Calculated Value] |

| [Concentration 3] | [Experimental Value] | [Calculated Value] |

| [Concentration 4] | [Experimental Value] | [Calculated Value] |

| [Concentration 5] | [Experimental Value] | [Calculated Value] |

| IC50 (µM) | - | [Calculated Value] |

Table 2: Reference IC50 Values for Common NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Celecoxib | 13.02 | 0.49 |

| Indomethacin | [Data not found] | [Data not found] |

| Diclofenac | [Data not found] | [Data not found] |

| Resveratrol | [Data not found] | [Data not found] |

Data for Celecoxib from in vitro cyclooxygenase (ovine) inhibitor screening assay. Data for Indomethacin, Diclofenac, and Resveratrol would require similar specific studies for direct comparison.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for researchers to accurately measure the inhibitory effect of this compound on prostaglandin synthesis. By quantifying the IC50 values for COX-1 and COX-2, scientists can effectively characterize the potency and selectivity of this compound, contributing to a deeper understanding of its therapeutic potential and aiding in the development of safer and more effective anti-inflammatory drugs.

References

- 1. This compound | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prostaglandin synthesis: design and execution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual inhibition of nitric oxide and prostaglandin production contributes to the antiinflammatory properties of nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20050261374A1 - Process for the preparation of prostaglandins and analogues thereof - Google Patents [patents.google.com]

- 7. TOTAL SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF PROSTAGLANDIN D2 AND E2 METABOLITES [ir.vanderbilt.edu]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing Ferroptosis in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is morphologically and biochemically distinct from other forms of cell death, such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancer, particularly for tumors that are resistant to traditional therapies.

Note on Tinoridine:

Initial research indicates that this compound is a novel inhibitor of ferroptosis.[1] It has been shown to have a high binding affinity for Nrf2, a key protein that inhibits ferroptosis.[1] In vitro studies have demonstrated that this compound can promote the expression and activity of Nrf2 and rescue cells from RSL3-induced ferroptosis.[1] The inhibitory effect of this compound on ferroptosis appears to be mediated through the Nrf2 pathway.[1] Therefore, this compound is not a suitable compound for inducing ferroptosis.

This document provides detailed application notes and protocols for inducing ferroptosis in cancer cell lines using well-established small molecule inducers: Erastin, RSL3, and FIN56 .

Established Ferroptosis Inducers

A summary of the mechanisms of action for common ferroptosis inducers is provided in the table below.

| Inducer | Class | Mechanism of Action | Key Molecular Targets |

| Erastin | Class I | Inhibits the cystine/glutamate antiporter (System Xc⁻), leading to depletion of intracellular cysteine and glutathione (GSH).[2][3][4][5] This results in the inactivation of Glutathione Peroxidase 4 (GPX4).[2][4] | System Xc⁻ (SLC7A11) |

| RSL3 | Class II | Directly inhibits the activity of GPX4, leading to the accumulation of lipid peroxides.[6][7][8] | Glutathione Peroxidase 4 (GPX4) |

| FIN56 | Class III | Induces the degradation of GPX4 protein and depletes coenzyme Q10.[2][9][10] | Acetyl-CoA Carboxylase (ACC), Squalene Synthase (SQS) |

Quantitative Data: IC50 Values of Ferroptosis Inducers

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erastin and RSL3 in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

| Inducer | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Erastin | HeLa | Cervical Cancer | 30.88 | 24 |

| Erastin | SiHa | Cervical Cancer | 29.40 | 24 |

| Erastin | MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 |

| Erastin | MCF-7 | Breast Cancer | 80 | 24 |

| Erastin | HGC-27 | Gastric Cancer | 14.39 | Not Specified |

| RSL3 | HN3 | Head and Neck Cancer | 0.48 | 72 |

| RSL3 | HN3-rslR | Head and Neck Cancer (resistant) | 5.8 | 72 |

| RSL3 | A549 | Non-small cell lung cancer | 0.5 | 24 |

| RSL3 | H1975 | Non-small cell lung cancer | 0.15 | 24 |

| RSL3 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 |

| RSL3 | HCC1937 | Breast Cancer | 0.85 | 96 |

| RSL3 | MCF7 | Luminal Breast Cancer | > 2 | 72 |

| RSL3 | MDAMB415 | Luminal Breast Cancer | > 2 | 72 |

| RSL3 | ZR75-1 | Luminal Breast Cancer | > 2 | 72 |

Experimental Protocols

Induction of Ferroptosis in Cancer Cell Lines

This protocol provides a general guideline for treating cancer cell lines with ferroptosis inducers.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ferroptosis inducers: Erastin, RSL3, FIN56 (dissolved in DMSO to prepare a stock solution)

-

Ferroptosis inhibitor: Ferrostatin-1 (Fer-1) (optional, for validation)

-

Multi-well plates (6, 12, 24, or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells overnight to allow for attachment.

-

Treatment Preparation: Prepare working solutions of the ferroptosis inducers (and Ferrostatin-1, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Treatment: Remove the old medium from the wells and add the medium containing the ferroptosis inducers. For control wells, add medium with the same concentration of DMSO used for the highest concentration of the inducer.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, and protein expression.

Cell Viability Assay (CCK-8/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Treated cells in a 96-well plate

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) will need to be added after the incubation period to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).

-

Calculation: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Treated cells

-

BODIPY™ 581/591 C11 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Probe Incubation: At the end of the treatment period, incubate the cells with 1-10 µM BODIPY™ 581/591 C11 in cell culture medium for 30 minutes at 37°C.[11][12]

-

Washing: Wash the cells twice with PBS or HBSS to remove excess probe.[11]

-

Imaging/Analysis:

-

Fluorescence Microscopy: Add fresh PBS or HBSS to the cells and immediately image using a fluorescence microscope. In its reduced state, the probe fluoresces red (~590 nm), and upon oxidation by lipid peroxides, it shifts to green fluorescence (~510 nm).[13]

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze them using a flow cytometer with excitation at 488 nm.[11] The shift from red to green fluorescence indicates lipid peroxidation.

-

Western Blot Analysis for Key Ferroptosis Proteins

This protocol is for detecting the expression levels of key proteins involved in ferroptosis, such as GPX4 (a negative regulator) and ACSL4 (a positive regulator).

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

-

Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Signaling pathway of Erastin-induced ferroptosis.

Caption: Signaling pathway of RSL3-induced ferroptosis.

Caption: Signaling pathway of FIN56-induced ferroptosis.

Caption: General experimental workflow for studying ferroptosis.

References

- 1. Screening of NSAIDs library identifies this compound as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells [sciengine.com]

- 6. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase [sciengine.com]

- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 12. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]

- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 14. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Investigating Tinoridine Targets Using Lentiviral shRNA Knockdown

Audience: Researchers, scientists, and drug development professionals.

Introduction